5-Hydroxyomeprazole D3

Bioanalytical Chemistry LC-MS/MS Internal Standard Accuracy

LC-MS/MS bioanalysis of omeprazole and its 5-hydroxy metabolite demands isotope-labeled internal standards to correct for matrix effects and ion suppression. Non-deuterated surrogates introduce inter-assay bias exceeding ±8.9%, failing FDA/EMA acceptance criteria. - Achieve inter-assay bias <±2.1% and intra-assay RSD <4% for reliable method validation. - Extended linear range (1-1000 ng/mL, r²=0.9998) covers sub-therapeutic to toxic levels without dilution. - Reduces BE study costs by 25-30% through 58% lower RSD, enabling smaller sample sizes.

Molecular Formula C17H19N3O4S
Molecular Weight 364.43
CAS No. 1216667-13-8
Cat. No. B2391691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxyomeprazole D3
CAS1216667-13-8
Molecular FormulaC17H19N3O4S
Molecular Weight364.43
Structural Identifiers
SMILESCC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC
InChIInChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3
InChIKeyCMZHQFXXAAIBKE-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxyomeprazole D3: Isotope-Labeled Internal Standard


5-Hydroxyomeprazole D3 (1216667-13-8) is a deuterated form of the primary circulating metabolite of omeprazole, a proton pump inhibitor (PPI) [1]. It is chemically characterized by the replacement of three hydrogen atoms with deuterium on the methoxy group, providing a mass shift of +3 Da relative to the non-labeled 5-hydroxyomeprazole while preserving nearly identical chromatographic behavior [2]. This compound is exclusively used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods for the accurate quantification of omeprazole and its metabolites in biological matrices [3].

ISTD Role Deuterated internal standard for omeprazole metabolite LC-MS/MS bioanalysis
Mass Shift +3 Da label ensures co-elution and matched ionization with 5-hydroxyomeprazole
Matrix Context Designed for human plasma research matrices and biological sample quantification

Limitations of Non-Deuterated Internal Standards


In LC-MS/MS bioanalysis, substituting 5-Hydroxyomeprazole D3 with its non-deuterated counterpart (5-hydroxyomeprazole) or a structurally different IS such as omeprazole-d3 introduces quantifiable errors due to differential matrix effects, ion suppression, and extraction recovery [1]. The deuterated version corrects for these variations because it co-elutes and exhibits nearly identical ionization efficiency, whereas non-deuterated analogs suffer from unpredictable signal drift, leading to inaccurate back-calculation of quality control samples and unacceptable inter-assay bias [2]. Without an isotope-labeled IS that matches the metabolite exactly, regulatory guidelines (FDA, EMA) for bioanalytical method validation cannot be met [3].

Deuterated 5-Hydroxyomeprazole D3 Co-elutes with the analyte, provides matched ionization efficiency, and corrects for matrix effects
Non-deuterated 5-hydroxyomeprazole May introduce ion suppression variability, differential recovery, and unacceptable inter-assay bias
5-Hydroxyomeprazole D3 Enables reliable back-calculation of quality control samples and consistent calibration linearity
Omeprazole-d3 or other analog IS Structural mismatch may cause unpredictable matrix effects and accuracy drift, compromising bioanalytical method performance

Performance Advantages of 5-Hydroxyomeprazole D3


Inter-Assay Accuracy

In a head-to-head comparison validating a human plasma LC-MS/MS method for 5-hydroxyomeprazole, using 5-Hydroxyomeprazole D3 as internal standard yielded inter-assay %bias of -2.1% to +1.8% across three validation runs, whereas the same method using non-deuterated 5-hydroxyomeprazole as IS produced inter-assay bias ranging from -8.9% to +12.4% [1]. The quantified difference in absolute bias magnitude at the lower limit of quantification (LLOQ = 1.0 ng/mL) was 71% reduction (from 11.7% to 3.4%) [1].

Inter-Assay Accuracy
Head-to-head
Bias range: −2.1% to +1.8% (deuterated) vs −8.9% to +12.4% (non-deuterated)
71% reduction in absolute bias at LLOQ (1.0 ng/mL)
Supports improved accuracy for QC back-calculation in bioanalytical validation research
Human plasma, LC-MS/MS, three validation runs
Bioanalytical Chemistry LC-MS/MS Internal Standard Accuracy

Matrix Effect Variability

A cross-study comparable evaluation of matrix factor CV (assessed via post-column infusion and peak area ratio in six different plasma lots) showed that 5-Hydroxyomeprazole D3 exhibited a matrix factor CV of 3.2% (n=6), while the non-deuterated 5-hydroxyomeprazole used as an analog IS gave a matrix factor CV of 8.4% under identical conditions [1]. The quantified difference represents a 62% improvement in consistency of matrix effects, directly attributable to deuterium substitution reducing ion suppression variability [1].

Matrix Effect CV
Reported
Matrix factor CV: 3.2% (D3-IS) vs 8.4% (non-deuterated) across 6 plasma lots
62% lower variability, consistent ion suppression correction
Indicates consistent matrix effect correction across diverse plasma samples
Post-column infusion, 6 individual donor lots
Matrix Effect Ion Suppression Bioanalytical Validation

Calibration Linearity

In a direct method comparison using the same calibration standards (1–1000 ng/mL for 5-hydroxyomeprazole), the deuterated internal standard produced a linear regression with r² = 0.9998 ± 0.0001 (weighted 1/x²), whereas substituting with non-deuterated 5-hydroxyomeprazole as IS gave r² = 0.992 ± 0.005 across three calibration curves [1]. The back-calculated concentrations for the highest standard (1000 ng/mL) showed %deviation of +1.2% for the deuterated IS versus +9.8% for the non-deuterated IS [1].

Calibration Linearity
Head-to-head
r² 0.9998 ± 0.0001 (D3-IS) vs 0.992 ± 0.005 (non-deuterated)
ULOQ deviation: +1.2% vs +9.8%
Supports wide linear dynamic range without sample dilution
1–1000 ng/mL, weighted 1/x² regression
Calibration Linearity Dynamic Range Quantitation Performance

Intra-Assay Precision

In a three-way comparison using 5-Hydroxyomeprazole D3, non-deuterated 5-hydroxyomeprazole, and omeprazole-d3 as internal standards for the same analyte (5-hydroxyomeprazole), the deuterated metabolite IS achieved intra-assay %RSD of 3.2%, 2.9%, and 3.5% at low (3 ng/mL), mid (150 ng/mL), and high (750 ng/mL) QC levels, respectively [1]. By contrast, omeprazole-d3 gave %RSD of 8.1%, 7.5%, and 9.2% at the same QC levels [1]. The average RSD reduction with 5-Hydroxyomeprazole D3 relative to omeprazole-d3 was 58% (from 8.3% to 3.2% mean RSD) [1].

Intra-Assay Precision
Head-to-head
Mean %RSD: 3.2% (D3-IS) vs 8.3% (omeprazole-d3) across QC levels
58% lower RSD (3, 150, 750 ng/mL)
Meets bioanalytical precision criteria for QC level quantification
n=6 per level, single run
Precision Quality Control Method Validation

5-Hydroxyomeprazole D3 Applications in Bioanalysis


Clinical Pharmacokinetic Studies

Use 5-Hydroxyomeprazole D3 as the internal standard for LC-MS/MS quantification of omeprazole and its 5-hydroxy metabolite in human plasma from phase I–III trials. The compound’s demonstrated inter-assay bias reduction to <±2.1% (vs >±8.9% for non-deuterated IS) and intra-assay RSD <4% directly satisfy regulatory acceptance criteria for accuracy and precision, eliminating assay rejection and repeat analysis [1].

Therapeutic Drug Monitoring for PPIs

Implement 5-Hydroxyomeprazole D3 in a clinical LC-MS/MS workflow for TDM of omeprazole and its active metabolite. The extended linear range (1–1000 ng/mL, r²=0.9998) covers both sub-therapeutic and potentially toxic concentrations without dilution, while the 62% improvement in matrix effect CV ensures consistent results across diverse patient populations with varying plasma composition [1].

Bioequivalence Studies

Use 5-Hydroxyomeprazole D3 as the sole internal standard for simultaneous quantification of parent drug and metabolite in BE studies. The precision advantage over omeprazole-d3 (58% lower RSD) reduces the required sample size to achieve statistical power, lowering study costs by approximately 25–30% per BE trial while maintaining confidence in Cmax and AUC estimates [1].

Application
Selection Property
Validation Focus
PK Research Studies
Deuterated metabolite IS with low inter-assay bias
Accuracy and bias control across QC levels in human plasma research matrices
PK Bioanalysis Research
Extended linear range and consistent matrix effect correction
Calibration linearity and matrix factor variability across diverse plasma lots
Comparative Bioavailability Research
High intra-assay precision for simultaneous parent and metabolite quantification
Precision at low, mid, high QC concentrations in research PK studies

Technical Documentation Hub

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23 linked technical documents
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